GTP 14564

Catalog No.
S548036
CAS No.
34823-86-4
M.F
C15H10N2O
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GTP 14564

CAS Number

34823-86-4

Product Name

GTP 14564

IUPAC Name

3-phenyl-1H-[1]benzofuro[3,2-c]pyrazole

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C15H10N2O/c1-2-6-10(7-3-1)13-15-14(17-16-13)11-8-4-5-9-12(11)18-15/h1-9H,(H,16,17)

InChI Key

DZQLVVLATXPWBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC3=C2OC4=CC=CC=C43

Synonyms

GTP 14564, GTP-14564, GTP14564

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2OC4=CC=CC=C43

GTP 14564, with the Chemical Abstracts Service number 34823-86-4, is classified as a selective inhibitor of class III receptor tyrosine kinases. It is chemically identified as 3-Phenyl-1H-benzofuro[3,2-c]pyrazole. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit specific signaling pathways involved in cell proliferation and survival .

There is no current information available on the mechanism of action of 3-Phenyl-1H-benzofuro[3,2-c]pyrazole.

  • Skin and eye irritation: Heterocyclic aromatic compounds can sometimes be irritating to the skin and eyes [].
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract [].

Potential as Antibacterial Agents

Studies have explored the potential of 3-Phenyl-1H-benzofuro[3,2-c]pyrazole derivatives as antibacterial agents. Research suggests that these compounds exhibit activity against various bacterial strains, including some resistant to conventional antibiotics []. Further investigations are underway to optimize the structure for enhanced potency and selectivity.

Medicinal Chemistry Applications

The benzofuro[3,2-c]pyrazole scaffold is of interest in medicinal chemistry due to its diverse biological properties. 3-Phenyl-1H-benzofuro[3,2-c]pyrazole serves as a valuable starting material for the synthesis of novel analogues with potential applications in various therapeutic areas [].

Investigation in Enzyme Inhibition

Research has explored the inhibitory effects of 3-Phenyl-1H-benzofuro[3,2-c]pyrazole derivatives on certain enzymes. These studies provide insights into the potential mechanisms of action of these compounds and their suitability for further development as therapeutic agents [].

GTP 14564 operates primarily through inhibition of receptor tyrosine kinases, notably c-Fms, c-Kit, and Fms-like tyrosine kinase 3 (FLT3). The compound exhibits an inhibitory concentration (IC50) of approximately 0.3 µM for c-Fms and c-Kit, and 1 µM for PDGFRβ. These interactions highlight its role in modulating signaling pathways that are critical for cellular functions such as growth and differentiation .

The biological activity of GTP 14564 has been extensively studied, revealing its selective cytotoxic effects on leukemia cells expressing constitutively active FLT3. In vitro studies have demonstrated that GTP 14564 induces apoptosis in these cells, suggesting its potential utility in treating acute myeloid leukemia characterized by FLT3 mutations . Additionally, it has been shown to influence hepcidin expression, a key regulator in iron metabolism, thereby implicating its role in hematological disorders .

The synthesis of GTP 14564 involves multi-step organic reactions that typically include the formation of the benzofuro[3,2-c]pyrazole framework. While specific synthetic routes are proprietary or not extensively detailed in the literature, it generally requires the careful selection of starting materials that allow for the construction of the complex heterocyclic structure. The process emphasizes the importance of controlling reaction conditions to ensure high purity and yield of the final product .

GTP 14564 is primarily investigated for its applications in cancer therapy, particularly in targeting hematological malignancies such as acute myeloid leukemia. Its ability to selectively inhibit key receptor tyrosine kinases makes it a candidate for combination therapies aimed at enhancing treatment efficacy while minimizing off-target effects. Additionally, its influence on iron metabolism may provide avenues for addressing conditions associated with dysregulated hepcidin levels .

Interaction studies involving GTP 14564 have focused on its binding affinity to various receptor tyrosine kinases. The compound demonstrates a high selectivity for c-Fms and FLT3 over other kinases, which is crucial for reducing potential side effects associated with less selective inhibitors. These studies help elucidate the molecular mechanisms underlying its cytotoxic effects and guide future therapeutic applications .

Several compounds share structural similarities or biological activity with GTP 14564. Here are some notable examples:

Compound NameClassIC50 (µM)Unique Features
AG1296Receptor Tyrosine Kinase InhibitorNot specifiedInhibits growth factor receptor signaling
AS252424Receptor Tyrosine Kinase InhibitorNot specifiedTargets multiple kinases involved in cancer
SU6668Receptor Tyrosine Kinase InhibitorNot specifiedKnown for anti-angiogenic properties
10058-FAntitumor AgentNot specifiedDisrupts Myc-Max interaction

Uniqueness of GTP 14564:

  • GTP 14564 is distinguished by its potent selectivity for class III receptor tyrosine kinases, particularly FLT3, making it a promising candidate for targeted therapies in leukemia.
  • Its dual role in influencing both cancer cell survival and iron metabolism sets it apart from other inhibitors that primarily focus on tumor growth inhibition.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

234.079312947 g/mol

Monoisotopic Mass

234.079312947 g/mol

Heavy Atom Count

18

Other CAS

34823-86-4

Wikipedia

GTP-14564

Dates

Modify: 2023-08-15

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